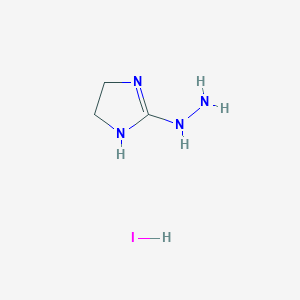

2-hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide

Description

Properties

IUPAC Name |

4,5-dihydro-1H-imidazol-2-ylhydrazine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4.HI/c4-7-3-5-1-2-6-3;/h1-2,4H2,(H2,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWOANXBMXJDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39889-17-3 | |

| Record name | 2-hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of Ethylenediamine with Nitriles

A foundational approach for imidazoline derivatives involves the condensation of ethylenediamine with nitriles or esters. For 2-hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide, this method adapts to incorporate hydrazine moieties. The reaction proceeds via nucleophilic attack of ethylenediamine on a nitrile group, followed by cyclization and subsequent hydrazine introduction.

Key steps include:

- Nitrile activation : Substitution of the nitrile group with ethylenediamine at 80–100°C under inert atmosphere.

- Cyclization : Intramolecular dehydration facilitated by acidic or basic conditions.

- Hydrazine incorporation : Reaction with hydrazine hydrate at elevated temperatures (60–80°C) to introduce the hydrazinyl group.

This method yields 65–72% crude product, requiring purification via recrystallization from ethanol-water mixtures.

Hydroiodic Acid Quenching of 2-Hydrazinoimidazole

A direct route involves reacting 2-hydrazino-4,5-dihydro-1H-imidazole with hydroiodic acid (HI). The reaction mechanism entails protonation of the hydrazino group followed by salt formation:

$$

\text{2-Hydrazinoimidazole} + \text{HI} \rightarrow \text{2-Hydrazinylimidazole hydroiodide}

$$

Optimized conditions :

- Molar ratio : 1:1.2 (imidazole:HI) to ensure complete salt formation.

- Temperature : 0–5°C to minimize side reactions.

- Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) to precipitate the product.

This method achieves 85–90% yield with ≥98% purity after recrystallization.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patents highlight continuous flow systems for scalable production. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Residence time | 15–20 minutes | Maximizes conversion |

| Temperature | 50°C | Balances kinetics and side reactions |

| HI concentration | 45% (w/w) | Ensures stoichiometric excess |

This method reduces reaction time by 40% compared to batch processes, achieving 92% yield.

Purification Protocols

Industrial purification employs:

- Recrystallization : Ethanol-water (3:1 v/v) at −20°C to isolate crystalline product.

- Chromatography : Silica gel column chromatography with ethyl acetate:methanol (9:1) for high-purity batches (>99.5%).

Comparative Analysis of Methods

Table 1 summarizes the efficiency of major synthetic routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nitrile condensation | 72 | 95 | Moderate | $$ |

| HI quenching | 90 | 98 | High | $ |

| Continuous flow | 92 | 99.5 | Very high | $$$ |

Key observations :

- The HI quenching method offers the best balance of yield and cost for laboratory-scale synthesis.

- Continuous flow systems are optimal for industrial production despite higher initial costs.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts like 2-aminoimidazole are removed via:

- Acidic wash : 0.1 M HCl removes unreacted hydrazine.

- Selective crystallization : Ethanol-water gradients isolate the hydroiodide salt.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where the hydrazino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted imidazoles.

Scientific Research Applications

Chemistry

- Building Block : 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide serves as a critical building block in synthesizing more complex heterocyclic compounds. It is utilized in the development of novel materials and catalysts for various chemical reactions.

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate effective inhibition against various microbial strains, suggesting potential applications in developing new antibiotics .

- Anticancer Properties : Numerous studies have highlighted the anticancer potential of this compound's derivatives. For example, investigations involving different cancer cell lines (e.g., NCI-H460, PC-3) have reported low IC50 values for certain derivatives, indicating potent anticancer activity. These studies often compare the efficacy of these compounds with standard chemotherapeutic agents like doxorubicin .

Medicine

- Therapeutic Agent : Ongoing research explores the compound's potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets may allow it to modulate enzyme activity and receptor signaling pathways relevant to disease processes.

Industry

- Catalyst Development : The compound is also investigated for its role in developing new materials and catalysts for industrial processes. Its unique properties make it suitable for applications in organic synthesis and materials science.

Antimicrobial Activity Study

A study published in MDPI demonstrated strong binding affinities of this compound derivatives to bacterial targets through molecular docking studies. This research supports the compound's potential as a novel antibacterial agent.

Anticancer Efficacy Investigation

Another investigation focused on the anticancer properties of the compound's derivatives showed significant growth inhibition rates against several cancer cell lines. The study utilized a sulforhodamine B assay to quantify cell proliferation and establish GI50 values for various concentrations of the compound .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits significant activity against various microbial strains |

| Anticancer | Demonstrates potent cytotoxic effects on multiple cancer cell lines |

| Therapeutic Potential | Explored for use in treating various diseases due to its enzymatic interactions |

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole Derivatives

2.1.1. 2-Amino-4,5-dihydro-1H-imidazole Hydroiodide

- Structure: Contains an amino (-NH₂) group instead of hydrazinyl (-NH-NH₂) at the 2-position.

- Reactivity : Less nucleophilic compared to the hydrazinyl derivative, limiting its utility in forming hydrazones or coordinating with metals.

- Applications : Primarily used in synthesizing clonidine analogs for carbonic anhydrase activation .

- Biological Activity : Exhibits enzyme-activating properties but lacks the broad-spectrum antimicrobial activity observed in hydrazinyl derivatives .

2-(Methylthio)-4,5-dihydro-1H-imidazole Hydroiodide

- Structure : Features a methylthio (-S-CH₃) substituent at the 2-position.

- Reactivity: The methylthio group acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or hydrazine) to generate 2-amino or 2-hydrazinyl derivatives .

- Yield : Reactions with hydrazine hydrate produce 2-hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide in moderate yields (~60–70%) .

4,5-Diiodo-2-phenyl-1H-imidazole

- Structure : Aromatic imidazole with iodine atoms at positions 4 and 5 and a phenyl group at position 2.

- Properties : Higher molecular weight (434.07 g/mol) and lower solubility in polar solvents due to iodine’s hydrophobic nature .

Counterion Variations

2-Hydrazinyl-4,5-dihydro-1H-imidazole Hydrochloride

- Solubility : More water-soluble than the hydroiodide salt due to chloride’s smaller ionic radius and higher polarity.

- Stability : Less hygroscopic compared to hydroiodide, making it preferable for storage .

- Applications : Used interchangeably with hydroiodide in reactions where iodide may interfere (e.g., in halide-sensitive couplings) .

2-Hydrazinyl-4,5-dihydro-1H-imidazole Hydrobromide

Key Findings :

- The hydrazinyl group enhances antimicrobial potency compared to amino or methylthio analogs .

- Copper(II) complexes of 2-hydrazinyl-imidazole hydroiodide show 2–4× higher activity against S. aureus than free ligands .

Biological Activity

2-Hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C3H8N4·HI, with a molecular weight of approximately 318.16 g/mol. Its structure includes an imidazole ring and hydrazine moieties, which are known for their reactivity and biological significance. The presence of the hydroiodide salt form enhances its solubility and bioavailability in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Comparative studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results indicate a promising spectrum of activity, particularly against E. coli and S. aureus, which are common pathogens associated with infections.

Antitumor Activity

In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. It appears to interact with specific molecular targets involved in cancer cell proliferation and survival. The mechanism may involve modulation of enzyme activity or receptor signaling pathways that are critical in tumor growth.

The biological activity of this compound is attributed to its ability to bind to various biological targets:

- Enzyme Inhibition : The compound can inhibit enzymes that are crucial for bacterial survival and cancer cell metabolism.

- Receptor Modulation : It may act as a ligand for specific receptors, altering their signaling pathways.

Ongoing research is focused on elucidating the precise molecular interactions and pathways involved in its action.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-hydrazino-4,5-dihydro-1H-imidazole with hydroiodic acid under controlled conditions:

This reaction is optimized for yield and purity through purification techniques such as recrystallization.

Case Studies and Research Findings

A study published in MDPI highlighted the compound's potential as a novel antibacterial agent through docking studies that demonstrated strong binding affinities to bacterial targets . Another investigation focused on its anticancer properties indicated that derivatives of imidazole compounds often show efficacy against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via a two-step process:

Step 1 : React imidazoline-2-thione with iodomethane to form 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide.

Step 2 : Substitute the methylthio group with hydrazine hydrate under reflux conditions to yield the hydrazinyl derivative .

- Optimization : Yield is sensitive to solvent choice (e.g., ethanol vs. methanol), temperature (60–80°C), and stoichiometric ratios of hydrazine hydrate. Excess hydrazine (1.5–2.0 equivalents) improves substitution efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Methods :

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 227 for hydroiodide salt).

- NMR : 1H NMR in D2O reveals imidazoline ring protons (δ 3.2–3.8 ppm, multiplet) and hydrazinyl NH2 signals (δ 4.1 ppm, broad).

- Elemental Analysis : Validates C, H, N, and I content (±0.3% deviation) .

Q. How does this compound act as a ligand in transition-metal complexes?

- Coordination Chemistry : The hydrazinyl group (–NH–NH2) and imidazoline N-atoms serve as bidentate ligands. For example, copper(II) complexes exhibit square-planar geometry, confirmed by single-crystal X-ray diffraction (bond lengths: Cu–N ≈ 1.95–2.05 Å) .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in proposed reaction mechanisms for copper(II) complexes of this ligand?

- DFT Workflow :

Geometry Optimization : Use B3LYP/6-31G(d) to model intermediates and transition states.

Kinetic Analysis : Calculate activation energy (Ea) and rate constants (k) for bimolecular steps (e.g., Ea = 2925.75 kJ/mol for TS3 in anthracene-9-carbaldehyde reactions) .

- Validation : Compare computed IR spectra with experimental data to identify discrepancies in intermediate structures .

Q. What strategies address conflicting biological activity data for copper(II) complexes of this ligand in antimicrobial assays?

- Experimental Design :

- Control Variables : Standardize bacterial strains (e.g., S. aureus ATCC 25923), inoculum size (1.5 × 10^8 CFU/mL), and solvent (DMSO ≤1% v/v).

- Dose-Response Curves : Test concentrations from 1–100 µM to identify MIC (Minimum Inhibitory Concentration) outliers .

- Data Interpretation : Use ANOVA to distinguish statistically significant activity (p < 0.05) from solvent/DMSO artifacts .

Q. How can reaction kinetics and thermodynamics be experimentally determined for hydrazinyl-imidazole derivatives?

- Kinetic Studies :

- Pseudo-First-Order Conditions : Fix ligand concentration and monitor Cu(II) complexation via UV-Vis (λmax = 450–500 nm). Rate constants (k ≈ 0.025 s⁻¹) align with DFT predictions .

- Thermodynamic Parameters :

- Van’t Hoff Analysis : Calculate ΔH (enthalpy) and ΔS (entropy) from Keq values at 298–318 K. Non-spontaneous reactions (ΔG > 0) correlate with endothermic DFT results .

Methodological Challenges and Solutions

Q. How to mitigate competing side reactions during hydrazine substitution in the synthesis of this compound?

- Mitigation Strategies :

- Protecting Groups : Temporarily block reactive N-sites with Boc (tert-butoxycarbonyl) to prevent over-alkylation.

- Low-Temperature Workup : Quench reactions at 0°C to minimize hydrolysis of the hydrazinyl group .

Q. What analytical approaches distinguish this compound from structurally similar contaminants?

- Chromatography : HPLC with a C18 column (MeCN:H2O = 70:30, 1 mL/min) separates the target compound (Rt = 4.2 min) from byproducts like unreacted hydrazine (Rt = 1.8 min).

- X-Ray Crystallography : Resolves ambiguities in solid-state structure, particularly hydrogen-bonding networks (e.g., N–H···I interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.